N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylacetamide
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Overview
Description
?-Hydroxythioacetylfentanyl is a synthetic opioid that is structurally similar to known opioids. It is an analytical reference standard and is regulated as a Schedule I compound in the United States . This compound is primarily used in research and forensic applications due to its structural similarity to other potent opioids .
Preparation Methods
The synthesis of ?-Hydroxythioacetylfentanyl involves several steps. One common method includes the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . These methods highlight the versatility in synthesizing thiophene derivatives, which are essential in the preparation of ?-Hydroxythioacetylfentanyl .
Chemical Reactions Analysis
?-Hydroxythioacetylfentanyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters . The major products formed from these reactions are aminothiophene derivatives, which are crucial intermediates in the synthesis of ?-Hydroxythioacetylfentanyl .
Scientific Research Applications
?-Hydroxythioacetylfentanyl is primarily used in forensic chemistry and toxicology research . It serves as an analytical reference standard for mass spectrometry and other analytical techniques . This compound is also used in studies to understand the metabolism and pharmacokinetics of synthetic opioids . Additionally, it is employed in the development of new analytical methods for detecting synthetic opioids in biological samples .
Mechanism of Action
?-Hydroxythioacetylfentanyl exerts its effects by binding to opioid receptors in the central nervous system . This binding leads to the inhibition of neurotransmitter release, resulting in analgesic and sedative effects . The molecular targets involved in this process include the mu-opioid receptor, which is responsible for the compound’s potent analgesic properties .
Comparison with Similar Compounds
?-Hydroxythioacetylfentanyl is structurally similar to other synthetic opioids such as fentanyl, alpha-methylfentanyl, and beta-hydroxyfentanyl . it is unique due to the presence of a thiophene ring, which distinguishes it from other fentanyl analogs . This structural difference may contribute to variations in its pharmacological profile and potency compared to other similar compounds .
List of Similar Compounds::- Fentanyl
- Alpha-methylfentanyl
- Beta-hydroxyfentanyl
Properties
Molecular Formula |
C19H24N2O2S |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-[1-(2-hydroxy-2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C19H24N2O2S/c1-15(22)21(16-6-3-2-4-7-16)17-9-11-20(12-10-17)14-18(23)19-8-5-13-24-19/h2-8,13,17-18,23H,9-12,14H2,1H3 |
InChI Key |
FTTYVYBNZXIJGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1CCN(CC1)CC(C2=CC=CS2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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